Wogonin 7-O-beta-D-glucuronide methyl ester

Descripción

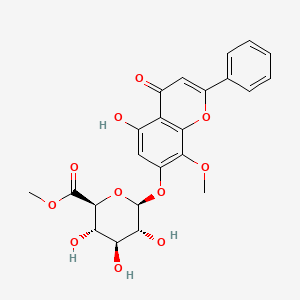

Wogonin 7-O-beta-D-glucuronide methyl ester (C₂₃H₂₂O₁₁, MW: 474.42) is a flavonoid glucuronide derivative isolated from traditional medicinal formulations such as Huanglian Jiedutang and plants like Scutellaria lateriflora . Structurally, it consists of wogonin (5,7-dihydroxy-8-methoxyflavone) conjugated with a beta-D-glucuronide moiety esterified at the 7-hydroxyl position.

Propiedades

Fórmula molecular |

C23H22O11 |

|---|---|

Peso molecular |

474.4 g/mol |

Nombre IUPAC |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m0/s1 |

Clave InChI |

RLTZGPOFLCHNNX-USFRMQJTSA-N |

SMILES isomérico |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O |

SMILES canónico |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Wogonin 7-O-beta-D-glucuronide methyl ester can be synthesized through the esterification of wogonin 7-O-beta-D-glucuronide. The process typically involves the use of methanol and a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves the extraction of wogonin from plant sources, followed by glucuronidation and subsequent esterification. The extraction is usually performed using solvents like ethyl acetate . The glucuronidation step involves the use of glucuronic acid derivatives, and the final esterification is achieved using methanol and a suitable catalyst .

Análisis De Reacciones Químicas

Types of Reactions

Wogonin 7-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its aglycone form, wogonin.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the glucuronide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Wogonin and its reduced forms.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Wogonin 7-O-beta-D-glucuronide methyl ester is a natural compound derived from Huanglian Jiedutang . It has a molecular weight of 474.41 g/mol and the molecular formula . Synonyms for this compound include Wogonoside methyl ester and methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy]oxane-2-carboxylate .

Scientific Research Applications

This compound is used in a variety of scientific research applications. These applications span across chemistry, biology, medicine, and industry.

- Chemistry It serves as a reference compound in studying flavonoid chemistry and its derivatives.

- Biology It is studied for its anti-inflammatory, antioxidant, and anticancer properties. Wogonin 7-O-β-D-ethylglucuronide, wogonoside and baicalein 7-O-β-D-ethylglucuronide have antioxidant activity .

- Medicine Research indicates its potential for treating metabolic diseases and its use as a therapeutic agent in traditional medicine.

- Industry It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation It can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can convert it back to its aglycone form, wogonin. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the glucuronide moiety. Nucleophiles like amines and thiols can be used under basic conditions.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparación Con Compuestos Similares

Key Structural Differences :

- Aglycone substitution : Wogonin’s 8-methoxy group distinguishes it from apigenin (4'-hydroxyl), chrysoeriol (3'-methoxy), and oroxylin A (6-methoxy).

Comparative Pharmacokinetic and Metabolic Profiles

- This compound: Limited pharmacokinetic data exist, but related glucuronides (e.g., wogonoside) exhibit a double-peak phenomenon in plasma due to enterohepatic recirculation . Methyl esterification may delay hydrolysis, prolonging systemic exposure.

- Baicalin : Rapidly hydrolyzed to baicalein in vivo, with lower bioavailability due to poor lipid solubility .

- Non-esterified glucuronides: Quercetin 7-O-beta-D-glucuronide shows minimal cellular uptake compared to methylated derivatives, highlighting esterification’s role in absorption .

Key Findings :

- Alpha-glucosidase inhibition : Unique to this compound among methylated analogues .

- Anti-HBV activity : Wogonin (aglycone) outperforms its glucuronide derivatives, suggesting de-esterification may reduce efficacy .

- Thrombin inhibition : Aglycones (wogonin, baicalein) show stronger activity than glucuronides, likely due to better membrane penetration .

Sources and Natural Occurrence in Comparison to Analogues

Actividad Biológica

Wogonin 7-O-beta-D-glucuronide methyl ester (CAS Number: 82475-01-2) is a natural compound derived from Huanglian Jiedutang, a traditional Chinese medicinal formulation. This compound is recognized for its various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Below is a detailed overview of its biological activity, supported by research findings and data tables.

- Molecular Formula: C23H22O11

- Molecular Weight: 474.41 g/mol

- Density: 1.541±0.06 g/cm³

- Water Solubility: Very slightly soluble (0.1 g/L at 25 ºC)

Biological Activities

1. Anti-inflammatory Effects

this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases.

3. Anticancer Potential

Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

4. Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from damage due to oxidative stress and inflammation, making it a candidate for neurodegenerative disease therapies.

Case Studies

- Anti-inflammatory Study

- Antioxidant Activity Assessment

- Cancer Cell Line Study

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary biological activities reported for this compound in preliminary studies?

- Answer: Early studies highlight anti-inflammatory and antiviral properties. For example, it inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-12) in macrophage models and shows activity against respiratory syncytial virus (RSV) in murine plasma, as quantified via HPLC-MS/MS .

Advanced Research Questions

Q. How does the methyl ester modification influence the compound’s bioavailability and metabolic stability compared to its non-esterified analogs?

- Answer: The methyl ester enhances lipophilicity, potentially improving membrane permeability. However, esterases in plasma or tissues may hydrolyze it to the free glucuronide, altering pharmacokinetics. Comparative studies using in vitro hepatic microsomes and LC-MS-based metabolomics are recommended to track hydrolysis rates and metabolite formation .

Q. What challenges arise in the chemical synthesis of this compound, and how can they be addressed?

- Answer: Direct synthesis from glucoside precursors is problematic due to oxidative degradation of the indoxyl moiety during carboxylation. Alternative strategies include:

- Enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs).

- Protecting-group chemistry to stabilize reactive sites during esterification.

- Modular synthesis starting from stable intermediates like oroxylin A .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. antiviral potency) across different studies?

- Answer: Contradictions may arise from variations in experimental models (e.g., cell lines, viral strains) or compound purity. To address this:

- Standardize bioactivity assays (e.g., use RSV-infected mice for antiviral studies).

- Validate compound integrity using orthogonal analytical methods (e.g., LC-UV-MS, ¹H-NMR).

- Perform dose-response curves to establish EC₅₀/IC₅₀ values under controlled conditions .

Q. What analytical strategies are recommended for quantifying this compound in complex biological matrices?

- Answer: Use HPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity and specificity. Key parameters:

- Column: C18 (2.1 × 100 mm, 1.7 μm).

- Mobile phase: 0.1% formic acid in water/acetonitrile.

- LLOQ: As low as 1 ng/mL in plasma, with linearity confirmed over 1–500 ng/mL .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

- Answer: Analogs like scutellarein 7-O-beta-D-glucuronide methyl ester and oroxylin A derivatives show similar anti-inflammatory effects but differ in potency due to substitutions (e.g., hydroxyl vs. methoxy groups). SAR studies suggest the 8-methoxy group is critical for TNF-α inhibition .

Methodological Notes

- Purity Validation: Always use ≥95% pure compound (HPLC-grade) for biological assays to avoid confounding effects from impurities .

- Stability Testing: Store the compound at –20°C in anhydrous DMSO to prevent ester hydrolysis .

- Ethical Compliance: For in vivo studies, adhere to institutional guidelines for RSV-infected mouse models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.